NIM811, scientifically known as N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive cyclophilin inhibitor. This compound is primarily recognized for its role in inhibiting the mitochondrial permeability transition pore (mPTP), making it a subject of interest in various biomedical research areas, including mitochondrial dysfunction and muscle diseases. Unlike traditional immunosuppressants, NIM811 does not exhibit significant immunosuppressive activity, which allows for its application in diverse therapeutic contexts without the associated risks of immune suppression.
The synthesis of NIM811 involves several chemical reactions that modify the cyclosporin A structure. The key steps include:
The molecular structure of NIM811 can be represented by its chemical formula . Its structure features a cyclic peptide backbone with specific functional groups that contribute to its biological activity. Key structural data include:
NIM811 participates in several chemical reactions relevant to its mechanism of action:
These reactions are critical for understanding how NIM811 protects against mitochondrial dysfunction in various disease models.
The primary mechanism of action for NIM811 involves:
These processes contribute significantly to its therapeutic potential in conditions characterized by mitochondrial dysfunction.
NIM811 exhibits several notable physical and chemical properties:
NIM811 has been investigated for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: